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Compound of Interest

Compound Name:
DMTr-4'-Me-U-CED-TBDMS

phosphoramidite

Cat. No.: B12420396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-methyluridine phosphoramidite,

a modified nucleoside building block for the synthesis of therapeutic oligonucleotides. Due to its

specialized nature, 4'-methyluridine phosphoramidite is typically not available as a stock

chemical and requires custom synthesis. This guide details potential suppliers for custom

synthesis, provides generalized experimental protocols for its synthesis and incorporation into

oligonucleotides, and discusses its application in drug development, particularly in the context

of antisense technology.

Suppliers of 4'-Methyluridine Phosphoramidite
As a non-standard modified phosphoramidite, 4'-methyluridine phosphoramidite is primarily

available through custom synthesis services. Researchers should contact companies

specializing in nucleoside and phosphoramidite chemistry to inquire about the synthesis of this

specific compound. The following table lists prominent suppliers with established expertise in

custom phosphoramidite synthesis.
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Supplier Services Offered Key Features

BOC Sciences

Custom synthesis of a wide

range of modified

phosphoramidites, including

nucleoside modifications.[1]

Offers expertise in nucleoside

chemistry and can synthesize

compounds from gram to

kilogram scales. Provides

comprehensive analytical data,

including HPLC, NMR, and

mass spectrometry.[1]

Thermo Fisher Scientific

Custom manufacturing and

analytical services for

phosphoramidites.[2]

Provides TheraPure®

phosphoramidites with

stringent quality control for

therapeutic applications.[2]

Offers various base and sugar

modifications.

TriLink BioTechnologies

Custom synthesis of

phosphoramidites and solid

supports.[3]

All custom phosphoramidites

undergo a coupling test to

ensure high incorporation

rates, in addition to analysis by

RP-HPLC, 31P NMR, and

mass spectrometry.[3]

ChemGenes

Custom synthesis of modified

phosphoramidites for DNA and

RNA synthesis.[4]

Over 20 years of experience in

developing custom amidites.[4]

Hongene Biotech

Custom synthesis services for

nucleosides and

phosphoramidites.[5]

Specializes in a variety of

modifications and offers

synthesis from research to

commercial scale.

Quantitative Data
Quantitative data for custom-synthesized 4'-methyluridine phosphoramidite should be

requested from the chosen supplier. Key quality control parameters to specify include:
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Parameter
Recommended
Specification

Analytical Method

Purity ≥98%
HPLC (High-Performance

Liquid Chromatography)

Identity
Conforms to expected

structure

¹H NMR, ³¹P NMR, Mass

Spectrometry

Water Content <0.3% Karl Fischer Titration

Coupling Efficiency >98%

Functional testing by

incorporation into a test

oligonucleotide

Experimental Protocols
The following are generalized protocols for the synthesis of 4'-methyluridine phosphoramidite

and its incorporation into oligonucleotides. These protocols are based on established

phosphoramidite chemistry and procedures for similar modified nucleosides.[6][7] Researchers

should adapt and optimize these protocols based on their specific laboratory conditions and

analytical findings.

Synthesis of 5'-O-DMT-4'-C-methyluridine-3'-O-(N,N-
diisopropyl-2-cyanoethyl) phosphoramidite
This protocol outlines the key steps for the chemical synthesis of the target phosphoramidite

from a suitable 4'-methyluridine nucleoside precursor.

Materials:

5'-O-DMT-4'-C-methyluridine

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM)
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Anhydrous Acetonitrile (ACN)

Ethyl acetate

Saturated aqueous sodium bicarbonate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Preparation: Dry all glassware thoroughly. Perform the reaction under an inert atmosphere

(e.g., argon or nitrogen).

Dissolution: Dissolve 5'-O-DMT-4'-C-methyluridine in anhydrous dichloromethane.

Phosphitylation: To the solution from step 2, add N,N-diisopropylethylamine (DIPEA). Cool

the mixture to 0 °C. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with

stirring.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

Quenching: Once the reaction is complete, quench by the addition of saturated aqueous

sodium bicarbonate.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with

ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate.

Purification: Concentrate the organic phase under reduced pressure. Purify the crude

product by silica gel column chromatography using a suitable eluent system (e.g., a gradient

of ethyl acetate in hexanes containing a small amount of triethylamine).
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Characterization: Collect the fractions containing the desired product and confirm its identity

and purity using ¹H NMR, ³¹P NMR, and mass spectrometry.

Drying: Co-evaporate the purified product with anhydrous acetonitrile and dry under high

vacuum to obtain the final phosphoramidite as a white foam.

Incorporation of 4'-Methyluridine into Oligonucleotides
via Solid-Phase Synthesis
This protocol describes the automated solid-phase synthesis of oligonucleotides containing a

4'-methyluridine modification using standard phosphoramidite chemistry.

Materials:

4'-Methyluridine phosphoramidite dissolved in anhydrous acetonitrile to the desired

concentration (e.g., 0.1 M).

Standard DNA or RNA phosphoramidites (A, C, G, T/U).

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT)).

Capping solution (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: N-

methylimidazole/THF).

Oxidizing solution (e.g., iodine in THF/water/pyridine).

Deblocking solution (e.g., 3% trichloroacetic acid in DCM).

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of

ammonium hydroxide and methylamine).

Anhydrous acetonitrile for washing.

Procedure (Automated Synthesis Cycle):
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Deblocking: The 5'-DMT protecting group of the nucleoside attached to the solid support is

removed using the deblocking solution. The support is then washed with anhydrous

acetonitrile.

Coupling: The 4'-methyluridine phosphoramidite solution is mixed with the activator solution

and delivered to the synthesis column. An extended coupling time (e.g., 5-15 minutes) may

be required for modified phosphoramidites to ensure high coupling efficiency.[7]

Capping: Unreacted 5'-hydroxyl groups are capped by acetylation using the capping solution

to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester linkage using the oxidizing solution.

Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each

subsequent nucleotide in the desired sequence.

Final Deblocking: After the final coupling step, the terminal 5'-DMT group is removed.

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid

support, and the base and phosphate protecting groups are removed by incubation in the

cleavage and deprotection solution at an appropriate temperature and duration.

Purification and Analysis: The crude oligonucleotide is purified by methods such as HPLC or

polyacrylamide gel electrophoresis (PAGE). The final product is analyzed by mass

spectrometry to confirm its identity and purity.

Application in Drug Development: Antisense
Oligonucleotides
Modifications to the sugar moiety of nucleosides, such as the introduction of a 4'-methyl group,

are a key strategy in the development of antisense oligonucleotides (ASOs). These

modifications can enhance the therapeutic properties of ASOs by:

Increasing Nuclease Resistance: The 4'-methyl group can sterically hinder the approach of

cellular nucleases, thereby increasing the in vivo stability of the oligonucleotide.
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Modulating Binding Affinity: The modification can influence the sugar pucker conformation,

which in turn affects the binding affinity of the ASO to its target mRNA. This can lead to

improved potency.

Activating RNase H: For ASOs designed to act via an RNase H-mediated mechanism, it is

crucial that the modification is compatible with RNase H recognition and cleavage of the

target mRNA. Oligonucleotides containing 4'-modified uridines have been shown to support

RNase H activity.

The primary mechanism of action for many ASOs involves the recruitment of RNase H to the

ASO:mRNA duplex, leading to the degradation of the target mRNA and subsequent

downregulation of the corresponding protein.

Visualizations
Generalized Synthesis Workflow for 4'-Methyluridine
Phosphoramidite
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Generalized Synthesis of 4'-Methyluridine Phosphoramidite
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Caption: A high-level overview of the synthetic route to 4'-methyluridine phosphoramidite.
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Oligonucleotide Synthesis Cycle with 4'-Methyluridine
Incorporation

Incorporation of 4'-Methyluridine into an Oligonucleotide

Start with
Solid Support

1. Deblocking
(DMT Removal)

2. Coupling with
4'-Me-U Phosphoramidite

3. Capping
(Unreacted Chains)

4. Oxidation
(P(III) to P(V))

Repeat for
Next Nucleotide

Next cycle

Final Cleavage
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End of synthesis
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Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

RNase H-Mediated Antisense Mechanism
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Caption: The signaling pathway of an antisense oligonucleotide that activates RNase H.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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